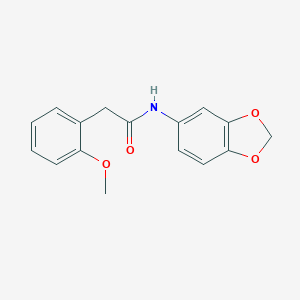
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide, also known as MDMA or ecstasy, is a synthetic psychoactive drug that alters mood and perception. It is classified as a Schedule I drug in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide works by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also blocks the reuptake of these neurotransmitters, leading to an increase in their concentration in the brain. This increase in neurotransmitter levels is believed to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has a range of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature, and can cause dehydration and electrolyte imbalances. It also causes the release of stress hormones such as cortisol and adrenaline, which can lead to increased anxiety and agitation. Long-term use of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide can cause damage to the brain, including memory impairment and cognitive dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has been used extensively in animal studies to investigate its mechanism of action and potential therapeutic applications. Its psychoactive effects and ability to increase neurotransmitter levels make it a useful tool for studying the brain and its functions. However, the illegal status of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide and its potential for abuse make it difficult to obtain and use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of PTSD. Clinical trials have shown promising results, and further research is needed to determine the optimal dosage and treatment regimen. Another area of interest is the development of safer, non-toxic analogs of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide that can be used for therapeutic purposes. Finally, research is needed to better understand the long-term effects of N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide use on the brain and body, and to develop effective interventions for those who have experienced harm from its use.
Métodos De Síntesis
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide is synthesized from safrole, a natural compound found in various plants, through a multi-step process that involves several chemical reactions. The process involves the conversion of safrole to isosafrole, which is then converted to MDP2P (3,4-methylenedioxyphenyl-2-propanone). MDP2P is then reacted with methylamine to produce N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide is believed to work by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can help improve mood and reduce anxiety.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C16H15NO4 |
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-11(13)8-16(18)17-12-6-7-14-15(9-12)21-10-20-14/h2-7,9H,8,10H2,1H3,(H,17,18) |
Clave InChI |
DBEBROHPAUQDDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
COC1=CC=CC=C1CC(=O)NC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)


![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)


